(1,3-Dihydro-2-benzofuran-4-yl)methanaminehydrochloride

Lipophilicity Physicochemical profiling Scaffold hopping

(1,3-Dihydro-2-benzofuran-4-yl)methanamine hydrochloride (CAS 2230912-09-9) is a 1,3-dihydroisobenzofuran (phthalane) derivative bearing a primary aminomethyl substituent at the 4-position of the aromatic ring. The compound is supplied as the hydrochloride salt (molecular formula C₉H₁₂ClNO, MW 185.65 g/mol).

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 2230912-09-9
Cat. No. B13521807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Dihydro-2-benzofuran-4-yl)methanaminehydrochloride
CAS2230912-09-9
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1C2=C(CO1)C(=CC=C2)CN.Cl
InChIInChI=1S/C9H11NO.ClH/c10-4-7-2-1-3-8-5-11-6-9(7)8;/h1-3H,4-6,10H2;1H
InChIKeyHKJBOVVGENUOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,3-Dihydro-2-benzofuran-4-yl)methanamine Hydrochloride – Structural Profiling for Research Procurement


(1,3-Dihydro-2-benzofuran-4-yl)methanamine hydrochloride (CAS 2230912-09-9) is a 1,3-dihydroisobenzofuran (phthalane) derivative bearing a primary aminomethyl substituent at the 4-position of the aromatic ring. The compound is supplied as the hydrochloride salt (molecular formula C₉H₁₂ClNO, MW 185.65 g/mol) [1]. Its core scaffold—1,3-dihydroisobenzofuran—differs fundamentally from the more common 2,3-dihydrobenzofuran (coumaran) fusion pattern, placing the oxygen atom meta rather than ortho to the bridgehead, and is recognized as a privileged substructure in natural products and bioactive molecules [2].

Procurement Risk: Why (1,3-Dihydro-2-benzofuran-4-yl)methanamine HCl Cannot Be Replaced by In-Class Analogs


Superficially similar dihydrobenzofuran methanamine derivatives—differing only in ring fusion topology (1,3-dihydroisobenzofuran vs. 2,3-dihydrobenzofuran) or substitution position (4-yl vs. 5-yl)—exhibit distinct computed physicochemical profiles that cannot be assumed equivalent. The 1,3-dihydroisobenzofuran scaffold places the endocyclic oxygen at a position that alters the electronic distribution of the aromatic ring and the conformational landscape of the tethered aminomethyl group relative to 2,3-dihydrobenzofuran congeners [1]. These differences manifest as quantifiable variations in lipophilicity (LogP) while preserving an identical topological polar surface area, yielding a unique physicochemical signature that directly impacts membrane permeability predictions, protein-binding estimates, and ultimately the suitability of the compound for specific medicinal chemistry campaigns [2].

Quantitative Differentiation Evidence: (1,3-Dihydro-2-benzofuran-4-yl)methanamine HCl vs. Closest Analogs


Elevated Lipophilicity (LogP) vs. 2,3-Dihydrobenzofuran-4-yl Isosteric Analog

The target compound (free base, CAS 933753-55-0) exhibits a computed LogP of 1.18, which is approximately 0.10 log units higher than that of its direct 2,3-dihydrobenzofuran-4-yl isostere (computed LogP = 1.08) [1]. This difference arises from the altered ring-oxygen placement (1,3-dihydroisobenzofuran vs. 2,3-dihydrobenzofuran fusion), which modulates the electronic distribution without changing the molecular formula or topological polar surface area.

Lipophilicity Physicochemical profiling Scaffold hopping

Substantially Higher Lipophilicity vs. 5-Positional Isomer (1,3-Dihydroisobenzofuran-5-yl)methanamine

Compared to its 5-yl positional isomer (CAS 933726-50-2), which shares the identical 1,3-dihydroisobenzofuran core but differs only in the attachment point of the aminomethyl group, the target compound exhibits a markedly higher computed LogP of 1.18 versus 0.72 for the 5-yl analog [1]. This represents a difference of approximately 0.46 log units—a nearly threefold difference in predicted partition coefficient on a linear free-energy scale.

Positional isomer differentiation Lipophilicity SAR exploration

Conserved Topological Polar Surface Area (TPSA) Across Ring-Fusion and Positional Analogs

Despite the scaffold and positional differences described above, the target compound shares an identical computed TPSA of 35.25 Ų with both the 2,3-dihydrobenzofuran-4-yl analog and the 1,3-dihydroisobenzofuran-5-yl analog [1]. This invariance indicates that the aminomethyl group and the endocyclic oxygen atom are the sole contributors to polar surface area, and that scaffold topology or substitution position does not alter the count of hydrogen-bond donors or acceptors.

TPSA Physicochemical property conservation Blood-brain barrier prediction

Scaffold Class Distinction: 1,3-Dihydroisobenzofuran (Phthalane) vs. 2,3-Dihydrobenzofuran (Coumaran) Pharmacophoric Profiles

The 1,3-dihydroisobenzofuran ring system is structurally and pharmacophorically distinct from the 2,3-dihydrobenzofuran scaffold despite sharing the same molecular formula for the parent heterocycle (C₈H₈O). Patent literature explicitly differentiates compounds built on the dihydro-isobenzofuranyl core from those built on the dihydro-benzofuranyl core, recognizing that the two scaffolds can produce divergent biological activities—for example, retinoid-like activity in the 1,3-dihydroisobenzofuran series vs. 5-HT₂C receptor agonism in the 2,3-dihydrobenzofuran series [1][2]. The target compound, bearing the 1,3-dihydroisobenzofuran scaffold, is positioned for medicinal chemistry programs targeting receptor families where this topology is preferred.

Scaffold topology Pharmacophore diversity 1,3-Dihydroisobenzofuran

Limited Published Synthetic Routes: Procurement Implications vs. Patent-Protected Comparators

In contrast to some structurally related dihydrobenzofuran methanamine derivatives—such as (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine, for which a dedicated patent describes an optimized synthetic route with high yield and avoidance of positional isomer impurities [1]—the target compound (1,3-dihydro-2-benzofuran-4-yl)methanamine lacks any published or patent-protected synthetic methodology. Vendor listings indicate availability as a research chemical with purity levels of 95–98% , but batch-to-batch consistency, impurity profiles, and scalable synthetic routes are not publicly documented.

Synthetic accessibility Procurement logistics Custom synthesis

Procurement Decision Scenarios: When (1,3-Dihydro-2-benzofuran-4-yl)methanamine HCl Is the Preferred Choice


CNS Lead Optimization Requiring Elevated Lipophilicity Without TPSA Change

For CNS drug discovery programs where the 2,3-dihydrobenzofuran-4-yl analog has been explored but found to be slightly too polar (LogP = 1.08), the target compound offers a cognate scaffold with systematically higher lipophilicity (LogP = 1.18) while retaining an identical TPSA of 35.25 Ų. This property set is ideal for optimizing blood-brain barrier penetration without introducing additional hydrogen-bond donors or acceptors that would degrade CNS drug-likeness. The conserved TPSA ensures that solubility and permeability trade-offs can be attributed primarily to lipophilicity, simplifying multiparameter optimization .

Retinoid or Nuclear Receptor (LXR) Medicinal Chemistry Campaigns

The 1,3-dihydroisobenzofuran scaffold has established precedent in retinoid receptor modulation (U.S. Patent 6,093,838) and LXRβ agonism. Programs targeting these receptor families should procure building blocks based on the 1,3-dihydroisobenzofuran core—not the 2,3-dihydrobenzofuran core—to maintain pharmacophoric consistency with the patent and literature landscape. The 4-aminomethyl substitution provides a synthetically versatile handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid analog generation .

Fragment-Based Drug Design Requiring a Conformationally Constrained Aminomethyl Arene

The rigid 1,3-dihydroisobenzofuran-4-yl framework constrains the aminomethyl group in a well-defined spatial orientation relative to the aromatic ring, offering a distinct conformational profile compared to the more flexible benzylamine or the differently constrained 2,3-dihydrobenzofuran-4-yl analog. With a molecular weight of 149.19 (free base) and a single rotatable bond, this compound satisfies fragment-like physicochemical criteria. The hydrochloride salt form (CAS 2230912-09-9) further enhances aqueous solubility for biochemical assay preparation and crystallography .

Quote Request

Request a Quote for (1,3-Dihydro-2-benzofuran-4-yl)methanaminehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.